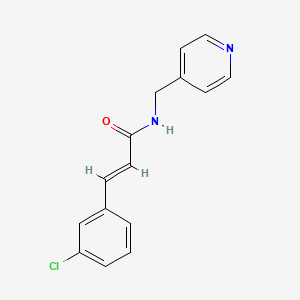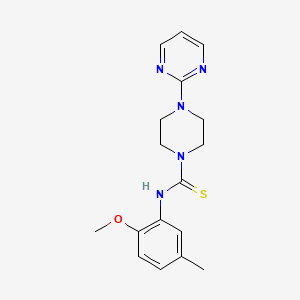![molecular formula C15H12FN5O2 B5777543 N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as TAK-915, is a novel small molecule that has gained significant attention due to its potential therapeutic applications. TAK-915 is a selective antagonist of the orexin-2 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy balance.
作用机制
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide selectively targets the orexin-2 receptor, which is predominantly expressed in the brain regions involved in the regulation of sleep-wake cycles, appetite, and energy balance. By blocking the binding of orexin to its receptor, N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide inhibits the downstream signaling pathways that mediate the effects of orexin, leading to a reduction in wakefulness and food intake.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to improve sleep quality and increase total sleep time in animal models of insomnia and narcolepsy. N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has also been shown to reduce food intake and body weight in animal models of obesity and to attenuate drug-seeking behavior in animal models of drug addiction.
实验室实验的优点和局限性
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has several advantages for use in lab experiments. It is a selective orexin-2 receptor antagonist, which reduces the potential for off-target effects. N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has some limitations, including its relatively short half-life and the need for frequent dosing.
未来方向
There are several potential future directions for the development of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. One area of interest is the potential use of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide as a treatment for insomnia, narcolepsy, and other sleep disorders. Another area of interest is the potential use of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide as a treatment for obesity and other metabolic disorders. Additionally, there is potential for the use of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide in the treatment of drug addiction and other psychiatric disorders. Further research is needed to fully understand the therapeutic potential of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide and to optimize its pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide involves a multi-step process that starts with the reaction of 3-fluoroaniline with 3-nitrophenylacetic acid to form the key intermediate, 3-(3-fluorophenyl)-2-nitroacetic acid. The nitro group is then reduced to an amino group, followed by the reaction with 1H-tetrazole-1-carboxylic acid to form the tetrazole ring. The final step involves the coupling of the tetrazole-containing intermediate with 3-fluorophenoxyacetic acid to form N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide.
科学研究应用
N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been extensively studied in preclinical models for its potential therapeutic applications. The orexin system has been implicated in the regulation of sleep-wake cycles, appetite, and energy balance, and dysregulation of this system has been linked to various disorders, including insomnia, narcolepsy, obesity, and drug addiction. N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, as an orexin-2 receptor antagonist, has shown promising results in animal models of these disorders.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c16-11-3-1-4-12(7-11)18-15(22)9-23-14-6-2-5-13(8-14)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJGXRSIFYTXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)

![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)

![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)

![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
